molecular formula C12H14FNOS B6292968 (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone CAS No. 2404734-20-7

(3-Fluoro-2-methylphenyl)(thiomorpholino)methanone

Cat. No.: B6292968
CAS No.: 2404734-20-7
M. Wt: 239.31 g/mol
InChI Key: IDIBJANAVZGZRZ-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14FNOS and a molecular weight of 239.31 g/mol It is characterized by the presence of a fluorine atom, a methyl group, and a thiomorpholine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 3-fluoro-2-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

3-Fluoro-2-methylbenzoyl chloride+ThiomorpholineThis compound\text{3-Fluoro-2-methylbenzoyl chloride} + \text{Thiomorpholine} \rightarrow \text{this compound} 3-Fluoro-2-methylbenzoyl chloride+Thiomorpholine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can result in various cellular responses, including apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-methylphenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-fluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIBJANAVZGZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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